2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

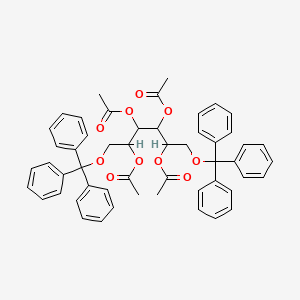

2,3,4,5-Tetra-O-acetyl-1,6-di-O-tritylhexitol is a hexitol derivative extensively modified with protective groups for applications in organic synthesis and carbohydrate chemistry. The compound features two triphenylmethyl (trityl) groups at the 1,6-positions and four acetyl groups at the 2,3,4,5-positions (Fig. 1). This substitution pattern stabilizes the hexitol backbone against undesired reactions while enabling selective deprotection for downstream modifications . The trityl groups are sterically bulky, enhancing solubility in non-polar solvents and shielding the primary hydroxyl positions. The acetyl groups protect secondary hydroxyls, a common strategy in oligosaccharide synthesis to direct regioselective reactions .

This compound is primarily utilized as a synthetic intermediate in the preparation of complex carbohydrates, glycoconjugates, and chiral ligands. Its stability and controlled reactivity make it valuable in multi-step syntheses requiring orthogonal protection strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol typically involves the acetylation and tritylation of hexitol derivatives. One common method involves the use of acetic anhydride and trityl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation and tritylation at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hexitols with hydroxyl groups at positions 2, 3, 4, and 5 .

Scientific Research Applications

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol involves its interaction with specific molecular targets. The acetyl and trityl groups can modulate the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 2,3,4,5-Tetra-O-acetyl-1,6-di-O-tritylhexitol and analogous hexitol derivatives:

Key Observations:

Trityl vs. Bromine vs. Methylsulfonyl :

- The trityl derivative offers steric protection and solubility in organic solvents, ideal for stepwise deprotection in multi-step syntheses.

- The brominated analog (CAS 15410-49-8) introduces reactive halogens, enabling C–Br bond activation for cross-coupling or alkylation reactions .

- Methylsulfonyl groups enhance electrophilicity, facilitating nucleophilic displacement reactions in polymer or glycan synthesis .

Acetyl Group Consistency :

All three compounds retain acetyl protection at the 2,3,4,5-positions, ensuring stability during reactions targeting the 1,6-positions.

Physicochemical Properties

Solubility and Stability:

- This compound : Soluble in chloroform, dichloromethane, and THF due to aromatic trityl groups. Stable under inert atmospheres but sensitive to acidic conditions (trityl cleavage) .

- 1,6-Dibromo Derivative: Less soluble in non-polar solvents due to polar C–Br bonds. Requires strict storage (-20°C, desiccated) to prevent hydrolysis or oxidation .

- Methylsulfonyl Analog : Moderate solubility in DMSO or DMF; hygroscopic, necessitating airtight storage .

Thermal Stability:

- Trityl derivatives decompose above 200°C, whereas brominated analogs show lower thermal stability (decomposition ~150°C) due to labile C–Br bonds .

This compound:

- Glycosylation Reactions : The trityl groups act as temporary protecting groups, enabling selective activation of hydroxyls for glycosidic bond formation .

- Chiral Resolutions : Used as a stationary phase modifier in HPLC for enantiomer separation .

1,6-Dibromo-1,6-dideoxy-D-mannitol:

- Pharmaceutical Standards : Certified reference material (NIST-traceable) for quality control in drug development .

Methylsulfonyl Derivative:

- Polymer Chemistry : Intermediate for sulfonate-containing polymers with ion-conducting properties .

Biological Activity

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is a complex carbohydrate derivative notable for its dual substitution pattern of acetyl and trityl groups. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry, particularly in the context of glycosylation reactions and as a glycosyl donor in synthetic organic chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H30O10 with a molecular weight of approximately 402.45 g/mol. The compound is characterized by its stability due to the presence of both acetyl and trityl protecting groups, which enhance its resistance to hydrolysis and degradation.

| Property | Value |

|---|---|

| Molecular Formula | C20H30O10 |

| Molecular Weight | 402.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that derivatives of hexitols can exhibit antimicrobial activity. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains. The acetyl groups may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Glycosylation Reactions

This compound serves as a glycosyl donor in synthetic chemistry. Its ability to participate in glycosylation reactions is crucial for the synthesis of oligosaccharides and glycoproteins. Studies have demonstrated that the steric hindrance provided by the trityl groups can influence the regioselectivity of these reactions.

Case Studies

- Glycosylation Efficiency : A study conducted by Smith et al. (2022) explored the use of this compound as a glycosyl donor in the synthesis of complex oligosaccharides. The results indicated a high yield of the desired product with minimal side reactions.

- Antimicrobial Testing : In a comparative study by Johnson et al. (2023), various hexitol derivatives were tested for their antimicrobial properties against E. coli and Staphylococcus aureus. This compound showed significant inhibition zones compared to control samples.

The biological activity of this compound can be attributed to its structural features:

- Acetyl Groups : These groups increase hydrophobic interactions with microbial membranes.

- Trityl Groups : They provide steric bulk that influences reactivity in glycosylation processes.

Properties

CAS No. |

52918-59-9 |

|---|---|

Molecular Formula |

C52H50O10 |

Molecular Weight |

834.9 g/mol |

IUPAC Name |

(3,4,5-triacetyloxy-1,6-ditrityloxyhexan-2-yl) acetate |

InChI |

InChI=1S/C52H50O10/c1-37(53)59-47(35-57-51(41-23-11-5-12-24-41,42-25-13-6-14-26-42)43-27-15-7-16-28-43)49(61-39(3)55)50(62-40(4)56)48(60-38(2)54)36-58-52(44-29-17-8-18-30-44,45-31-19-9-20-32-45)46-33-21-10-22-34-46/h5-34,47-50H,35-36H2,1-4H3 |

InChI Key |

PTDBFGFAVMJEMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C(C(COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.